(1S,3S)-3-Fluorocyclopentan-1-amine

Monoamine Oxidase B Inhibition Neurological Disorders Enzyme Assay

(1S,3S)-3-Fluorocyclopentan-1-amine (CAS 1355072-08-0) is a chiral, fluorinated cyclopentylamine with the molecular formula C₅H₁₀FN and a molecular weight of 103.14 g/mol. This compound features a rigid cyclopentane core with a fluorine atom at the 3-position and a primary amine at the 1-position, both in a specific (1S,3S) absolute configuration, which critically defines its stereoelectronic properties and biological interactions.

Molecular Formula C5H10FN
Molecular Weight 103.14 g/mol
Cat. No. B12289870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-3-Fluorocyclopentan-1-amine
Molecular FormulaC5H10FN
Molecular Weight103.14 g/mol
Structural Identifiers
SMILESC1CC(CC1N)F
InChIInChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5-/m0/s1
InChIKeyYEPOLBBUNYSRBS-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S)-3-Fluorocyclopentan-1-amine: Chiral Fluorinated Cyclopentylamine for Targeted Medicinal Chemistry and Procurement


(1S,3S)-3-Fluorocyclopentan-1-amine (CAS 1355072-08-0) is a chiral, fluorinated cyclopentylamine with the molecular formula C₅H₁₀FN and a molecular weight of 103.14 g/mol . This compound features a rigid cyclopentane core with a fluorine atom at the 3-position and a primary amine at the 1-position, both in a specific (1S,3S) absolute configuration, which critically defines its stereoelectronic properties and biological interactions . It is primarily utilized as a versatile chiral building block in medicinal chemistry and pharmaceutical research, often supplied as a free base or as its hydrochloride salt (CAS 2803369-87-9) to enhance aqueous solubility .

Why (1S,3S)-3-Fluorocyclopentan-1-amine Cannot Be Substituted with Other 3-Fluorocyclopentanamine Stereoisomers


The four stereoisomers of 3-fluorocyclopentan-1-amine—(1S,3S), (1R,3R), (1S,3R), and (1R,3S)—are not interchangeable due to distinct stereoelectronic properties that dictate divergent biological activity and physicochemical behavior. The relative orientation of the electronegative fluorine and the basic amine group on the cyclopentane ring leads to unique intramolecular interactions, conformational preferences, and binding poses at biological targets . Simply substituting one stereoisomer for another can result in a complete loss of desired activity, altered pharmacokinetics, or even unintended off-target effects, making the procurement of the specific (1S,3S) isomer essential for reproducible and meaningful research outcomes [1].

Quantitative Differentiators of (1S,3S)-3-Fluorocyclopentan-1-amine: A Comparative Data Guide for Scientific Procurement


Selective Human MAO-B Inhibition by (1S,3S)-3-Fluorocyclopentan-1-amine

(1S,3S)-3-Fluorocyclopentan-1-amine demonstrates measurable inhibitory activity against human monoamine oxidase B (MAO-B), with an IC50 of 115 nM as determined by a fluorescence spectrophotometry assay using kynuramine as a substrate [1]. In contrast, it exhibits negligible binding to the alpha-2A adrenergic receptor (Ki > 100,000 nM), highlighting a degree of target selectivity that may be desirable in certain research contexts [1]. While direct comparative data for the other stereoisomers in this specific assay are not publicly available, this established IC50 value provides a critical benchmark for selecting this isomer for MAO-B related studies.

Monoamine Oxidase B Inhibition Neurological Disorders Enzyme Assay

Differential Physicochemical Profile: Lipophilicity (LogP) of (1S,3S)-3-Fluorocyclopentan-1-amine

The lipophilicity of the stereoisomers of 3-fluorocyclopentan-1-amine differs significantly, which impacts membrane permeability and distribution. The hydrochloride salt of (1S,3S)-3-fluorocyclopentan-1-amine exhibits a computed LogP value of 1.2575 . This is notably distinct from the predicted LogP of ~0.9 for the free base and the reported LogP of approximately 0.8 for the (1S,3R) stereoisomer's hydrochloride salt . These differences, though seemingly small on a logarithmic scale, can translate to substantial variations in in vivo distribution and target engagement.

Lipophilicity Drug Design Physicochemical Properties

Basicity (pKa) Variation Among (1S,3S)-3-Fluorocyclopentan-1-amine Stereoisomers

The basicity of the amine group, a key determinant of ionization state and solubility at physiological pH, varies between stereoisomers. The pKa for the conjugate acid of (1S,3S)-3-fluorocyclopentan-1-amine is measured at 7.13 . In contrast, predicted pKa values for the trans isomers (e.g., (1R,3R) or (1S,3R)) are reported as 9.96 ± 0.40 . This nearly three-log unit difference in acid dissociation constant indicates that at pH 7.4, the (1S,3S) isomer will be significantly less protonated than its trans counterparts.

Acid-Base Chemistry Drug Formulation pKa

Stereochemical Configuration Dictates Rigidity and Interaction Potential

The (1S,3S) configuration, also known as the cis isomer, positions the electronegative fluorine atom and the amine group on the same face of the cyclopentane ring. This spatial arrangement creates a net molecular dipole and a unique electrostatic potential surface that is distinct from the trans isomers ((1R,3R) and (1S,3R)), where the functional groups are on opposite faces . While direct quantitative binding data against the trans isomer is lacking for this exact scaffold, studies on related cis/trans fluorinated cycloalkanes consistently demonstrate that this fundamental stereochemical difference translates into divergent binding modes and affinities at protein targets [1].

Stereochemistry Molecular Conformation Receptor Binding

Optimal Research and Development Applications for (1S,3S)-3-Fluorocyclopentan-1-amine


Monoamine Oxidase B (MAO-B) Inhibitor Lead Discovery and Optimization

Given its validated IC50 of 115 nM against human MAO-B, (1S,3S)-3-Fluorocyclopentan-1-amine is a proven starting point for medicinal chemistry campaigns aimed at developing novel MAO-B inhibitors for neurological conditions like Parkinson's disease [1]. Its selectivity window over the alpha-2A receptor suggests a favorable profile for further structure-activity relationship (SAR) studies focused on enhancing potency and selectivity [1].

Design of CNS-Penetrant Drug Candidates

The unique combination of physicochemical properties for the (1S,3S) isomer—specifically its lower pKa (7.13) and higher LogP (1.2575 for the HCl salt) relative to its trans stereoisomers—makes it a strategically advantageous building block for designing drug candidates intended to cross the blood-brain barrier . Its less basic nature ensures a higher fraction of the neutral, membrane-permeable species at physiological pH .

Stereospecific Chiral Scaffold for Structure-Based Drug Design

The rigid cyclopentane core and defined (1S,3S) cis configuration provide a geometrically constrained and electronically unique scaffold. This is invaluable in structure-based drug design projects where precise spatial orientation of the amine handle and the fluorine substituent is essential for optimal binding interactions with a specific protein pocket, a feature not replicated by the trans isomers .

Enzymatic Deracemization and Stereoselective Synthesis Method Development

The synthesis of optically pure (1S,3S)-3-fluorocyclopentan-1-amine, and its isomers, often relies on advanced techniques like enzymatic deracemization or stereoselective fluorination [2]. This makes the compound a relevant target and test substrate for chemists developing new methodologies in asymmetric synthesis and biocatalysis [2].

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